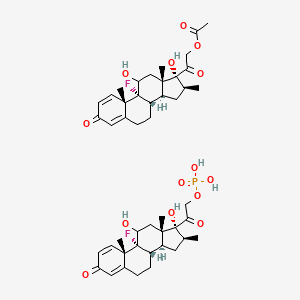

Celestone-R

Descripción

Propiedades

Número CAS |

52081-45-5 |

|---|---|

Fórmula molecular |

C46H61F2O14P |

Peso molecular |

906.9 g/mol |

Nombre IUPAC |

[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate |

InChI |

InChI=1S/C24H31FO6.C22H30FO8P/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t13-,17-,18-,19?,21-,22-,23-,24-;12-,15-,16-,17?,19-,20-,21-,22-/m00/s1 |

Clave InChI |

LXGQHDUCNDGTDB-PAMNCVQHSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C |

Números CAS relacionados |

8064-08-2 (di-Na salt) |

Sinónimos |

etamethasone acetate phosphate betamethasone acetate phosphate, disodium salt Celestone Chronodose Celestone Soluspan Celestone-R |

Origen del producto |

United States |

Synthetic Strategies and Chemical Derivatization of Celestone R

Advanced Synthetic Pathways and Methodological Innovations

The synthesis of betamethasone (B1666872), the core structure of Celestone-R, is a complex multi-step process that typically begins with readily available steroid precursors. While specific advanced pathways for "this compound" (betamethasone acetate (B1210297) phosphate) are not detailed in the provided search snippets, general corticosteroid synthesis involves intricate chemical transformations. These often include microbial hydroxylation, chemical oxidation, halogenation, and functional group interconversions to introduce the characteristic features of corticosteroids, such as the 9-fluoro group, the 11β-hydroxyl, and the 16-methyl group wikipedia.orgnih.govnih.gov. Methodological innovations in steroid synthesis focus on improving yields, reducing reaction steps, enhancing stereoselectivity, and developing more environmentally friendly processes, often utilizing biocatalysis or novel catalytic systems rsc.orgresearchgate.netnih.gov. The precise synthesis of the acetate and phosphate (B84403) moieties, which define this compound, would involve specific esterification and phosphorylation steps applied to the betamethasone structure.

Derivatization Techniques for Enhancing Research Applications

Derivatization is a cornerstone technique in analytical and medicinal chemistry, used to modify compounds to improve their properties for specific applications, such as enhanced detectability, separation, or stability numberanalytics.comnih.govlibretexts.orgslideshare.netresearchgate.net. For betamethasone and its derivatives like this compound, derivatization can be employed to:

Improve Analytical Detectability: Introducing chromophores or fluorophores can enhance detection limits in techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, especially for compounds with poor native absorbance nih.govslideshare.net.

Enhance Chromatographic Behavior: Modifying functional groups can improve volatility for Gas Chromatography (GC) or alter polarity and retention times for HPLC, facilitating better separation and analysis numberanalytics.comlibretexts.org.

Modify Pharmacokinetic Properties: Esterification of hydroxyl groups, as seen with the acetate and phosphate moieties in this compound, can alter solubility, absorption rates, and duration of action, creating depot formulations or prodrugs uomustansiriyah.edu.iqdrugbank.com. For instance, esterification can increase lipid solubility, aiding in slower release from intramuscular injection sites uomustansiriyah.edu.iq.

Structure-Activity Relationship (SAR) Studies of this compound and its Metabolites

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule dictates its biological activity. For corticosteroids, SAR studies have revealed critical structural features responsible for anti-inflammatory potency and mineralocorticoid activity uomustansiriyah.edu.iqnih.govcore.ac.uknih.gov. Key findings include:

9α-Fluorination: The presence of a fluorine atom at the 9α position generally enhances both glucocorticoid and mineralocorticoid activity, though it can also reduce salt-retaining properties when combined with other structural modifications uomustansiriyah.edu.iq.

11β-Hydroxyl Group: This group is crucial for high glucocorticoid activity uomustansiriyah.edu.iq.

16-Methyl Group: The 16β-methyl group in betamethasone enhances anti-inflammatory action and reduces sodium-retaining properties compared to corticosteroids lacking this modification nps.org.auwikipedia.org.

Esterification: Modifications at the 21-hydroxyl group, such as acetylation (as in betamethasone acetate) or phosphorylation (as in betamethasone sodium phosphate), are used to create different formulations with varying solubility and release profiles nps.org.audrugs.comuomustansiriyah.edu.iq. These ester derivatives are key to the formulation of depot preparations, influencing the drug's duration of action uomustansiriyah.edu.iq.

Metabolites: Studies of betamethasone metabolites would investigate how enzymatic modifications of the parent molecule affect its activity and clearance. SAR analysis of metabolites helps in understanding the drug's fate in the body and identifying potentially active or inactive breakdown products.

Impurity Profiling and Control in Research-Grade this compound Synthesis

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of drug substances and products biomedres.usajrconline.orgmedwinpublishers.comijrpr.com. In the synthesis of research-grade this compound (betamethasone acetate phosphate), potential impurities can arise from various sources:

Starting Materials and Reagents: Residual starting materials, reagents, or catalysts used in the synthesis can remain in the final product.

Byproducts of Synthesis: Side reactions during the multi-step synthesis can lead to the formation of structurally related compounds, including isomers, degradation products, or incompletely reacted intermediates ajrconline.orgijrpr.commdpi.com. For example, isomeric impurities can possess different pharmacological activities or toxicities .

Degradation Products: Instability of the compound or its esters under certain storage or processing conditions can lead to degradation products.

Advanced analytical techniques such as HPLC, GC, LC-MS, and GC-MS are indispensable for identifying, quantifying, and controlling these impurities biomedres.usajrconline.org. Rigorous process optimization and validation are necessary to minimize impurity levels and ensure that research-grade this compound meets stringent purity standards.

Molecular and Cellular Pharmacodynamics of Celestone R Preclinical

Glucocorticoid Receptor (GR) Interaction Kinetics and Thermodynamics

Betamethasone (B1666872), the active component in Celestone-R, functions by binding to the intracellular glucocorticoid receptor (GR). This binding event is characterized by specific kinetics and thermodynamics that dictate the potency and duration of its pharmacological action. While precise kinetic and thermodynamic data specifically for "this compound" as a distinct entity in preclinical literature are limited, studies on betamethasone and its ester forms provide insight. Glucocorticoids, in general, exhibit high affinity for the GR, with dissociation constants (Kd) typically in the nanomolar range. drugs.com The interaction involves both association and dissociation rates, which influence the onset and offset of GR activation. The thermodynamic profile (e.g., enthalpy, entropy changes) of this binding event underpins the stability of the ligand-receptor complex.

Ligand-Induced GR Conformation, Dimerization, and Translocation Dynamics

Upon binding of betamethasone to the GR, a conformational change occurs in the receptor. This transformation typically leads to the dissociation of the GR from inhibitory chaperone proteins (e.g., heat shock proteins) and facilitates the receptor's dimerization. medsafe.govt.nz The activated GR dimer then translocates from the cytoplasm into the nucleus. These dynamic processes are critical for the subsequent transcriptional regulation mediated by the GR. The specific conformational changes induced by betamethasone are crucial for its efficacy in activating or repressing target genes.

Mechanisms of Gene Expression Modulation via Glucocorticoid Response Elements (GREs)

Once translocated to the nucleus, the activated GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. medsafe.govt.nz This binding can either enhance (transactivation) or suppress (transrepression) gene transcription. Transactivation typically involves the recruitment of coactivators, leading to increased synthesis of anti-inflammatory proteins. Transrepression often occurs through the physical interaction of the GR with other transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes. The precise set of genes modulated by this compound depends on the cell type and cellular context.

Non-Genomic Actions and Rapid Signaling Pathway Modulation

Beyond its genomic effects, betamethasone can also elicit rapid, non-genomic responses that occur within minutes to hours of administration. medsafe.govt.nz These effects are independent of direct gene transcription and often involve interactions with membrane-bound receptors or rapid modulation of intracellular signaling cascades. For instance, glucocorticoids have been shown to influence cell membrane fluidity and ion channel activity, as well as rapidly alter signaling pathways such as those involving cyclic AMP (cAMP) and calcium. medsafe.govt.nz These rapid actions can contribute to the immediate anti-inflammatory and immunosuppressive effects observed with corticosteroid therapy.

Crosstalk with Other Intracellular Signaling Cascades (e.g., NF-κB, MAPK)

This compound's mechanism of action involves significant crosstalk with other critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. [3.4] The GR can directly inhibit the pro-inflammatory transcription factor NF-κB by preventing its translocation to the nucleus or by interfering with its DNA binding activity. medsafe.govt.nz This transrepression is a key mechanism underlying the anti-inflammatory effects of corticosteroids. Additionally, glucocorticoids can modulate the activity of MAPK pathways (e.g., ERK, JNK, p38), which are involved in cellular responses to stress, inflammation, and proliferation, further contributing to the broad spectrum of corticosteroid effects. medsafe.govt.nz

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms

The cellular uptake of betamethasone, like other lipophilic steroid hormones, primarily occurs via passive diffusion across the cell membrane. Once inside the cell, betamethasone binds to the GR. The intracellular distribution and retention of the compound are influenced by factors such as cellular metabolism and the presence of specific transport proteins. While detailed studies on this compound's specific efflux mechanisms are limited in the preclinical literature, cellular efflux transporters, such as P-glycoprotein, can play a role in the disposition of various xenobiotics, including some steroid derivatives, potentially influencing intracellular drug concentrations.

Impact on Cellular Proliferation, Differentiation, and Apoptosis in vitro

In vitro studies have demonstrated that betamethasone can significantly impact cellular proliferation, differentiation, and apoptosis. As a potent anti-inflammatory agent, it generally inhibits the proliferation of immune cells and other cell types involved in inflammatory processes. Betamethasone can also influence cell differentiation pathways, promoting or inhibiting specific differentiation programs depending on the cell type and context. Furthermore, corticosteroids, including betamethasone, have been shown to induce apoptosis (programmed cell death) in certain cell populations, such as lymphocytes and thymocytes, which contributes to their immunosuppressive effects. The specific effects on proliferation, differentiation, and apoptosis are highly cell-type dependent.

Preclinical Pharmacokinetics and Biotransformation of Celestone R

Absorption and Distribution Dynamics in Animal Models

The absorption and distribution of betamethasone (B1666872) have been characterized in several animal species, revealing rapid absorption of the soluble phosphate (B84403) ester and a more prolonged absorption of the acetate (B1210297) ester, leading to a biphasic plasma concentration profile.

Following intramuscular administration of a combination of betamethasone phosphate and betamethasone acetate to sheep, a peak plasma concentration (Cmax) of approximately 180 ng/mL was observed between 1 to 1.5 hours (Tmax). This rapid initial absorption is attributed to the fast dissolution and hydrolysis of the betamethasone phosphate component. In contrast, the acetate form provides a slower, sustained release. rjpbr.com

In horses, intra-articular administration of betamethasone sodium phosphate and betamethasone acetate resulted in a maximum plasma concentration of 3.97 ± 0.23 ng/mL at 1.45 ± 0.20 hours. researchgate.net Another study in exercising horses reported a plasma Tmax of 0.8 hours. nih.gov These findings highlight the rapid systemic absorption even after local administration. The distribution of betamethasone is extensive, with the drug being detected in plasma, urine, and synovial fluid. researchgate.netnih.gov

A study in camels following intramuscular administration of a betamethasone formulation (dipropionate and sodium phosphate) showed a Cmax of 15.9 ng/mL (range: 10.8-20.85 ng/mL) with a Tmax of 0.5 hours (range: 0.25-0.75 hours), indicating very rapid absorption. nih.gov In rabbits, intravenous administration of betamethasone disodium (B8443419) phosphate led to its rapid conversion to betamethasone. mdpi.com

Interactive Data Table: Pharmacokinetic Parameters of Betamethasone in Various Animal Models

| Animal Model | Route of Administration | Formulation | Cmax (ng/mL) | Tmax (h) |

| Sheep | Intramuscular | Phosphate/Acetate | ~180 | 1-1.5 |

| Horse | Intra-articular | Sodium Phosphate/Acetate | 3.97 ± 0.23 | 1.45 ± 0.20 |

| Horse (exercising) | Intra-articular | Sodium Phosphate/Acetate | Not specified | 0.8 |

| Camel | Intramuscular | Dipropionate/Sodium Phosphate | 15.9 (10.8-20.85) | 0.5 (0.25-0.75) |

Metabolic Pathways and Metabolite Identification in Animal Tissues and Cell Lines

The biotransformation of betamethasone involves several metabolic pathways, primarily occurring in the liver. In vivo and in vitro studies in animal models have identified a number of metabolites.

A study investigating the metabolism of betamethasone 17,21-dipropionate in pregnant rats and mice identified betamethasone 17-propionate (BMP) as the main metabolite, followed by the active parent compound, betamethasone (BM). nih.gov Further metabolism can lead to the formation of hydroxylated metabolites, such as 6β-hydroxybetamethasone 17-propionate (6β-OH-BMP) and 6β-hydroxybetamethasone (6β-OH-BM). nih.gov These findings indicate that hydrolysis of the ester side chains and hydroxylation are key metabolic pathways.

The primary metabolic transformations of betamethasone include oxidation of the 11β-hydroxyl group, hydroxylation at the 6β-position, reduction of the C-20 carbonyl group, and subsequent removal of the side chain. researchgate.netnih.gov While comprehensive metabolite profiling in various animal tissues and cell lines is not extensively documented in publicly available literature, studies in human urine, which can provide insights for preclinical investigations, have identified metabolites resulting from 11-oxidation, 6-hydroxylation, C20 reduction, and cleavage of the side chain. researchgate.net

Interactive Data Table: Identified Metabolites of Betamethasone in Preclinical and Related Studies

| Metabolite | Parent Compound | Animal Model/System | Metabolic Reaction |

| Betamethasone 17-propionate (BMP) | Betamethasone 17,21-dipropionate | Rat, Mouse | Hydrolysis |

| Betamethasone (BM) | Betamethasone 17,21-dipropionate | Rat, Mouse | Hydrolysis |

| 6β-hydroxybetamethasone 17-propionate | Betamethasone 17,21-dipropionate | Rat | Hydroxylation, Hydrolysis |

| 6β-hydroxybetamethasone | Betamethasone 17,21-dipropionate | Rat | Hydroxylation, Hydrolysis |

| 11-oxobetamethasone | Betamethasone | Human (indicative for preclinical) | Oxidation |

Enzyme Kinetics of Celestone-R Biotransformation (e.g., Cytochrome P450 interactions)

The metabolism of betamethasone is significantly influenced by the cytochrome P450 (CYP) enzyme system, with the CYP3A subfamily playing a crucial role.

In rat liver microsomes, betamethasone has been shown to enhance the interaction between NADPH-cytochrome P-450 reductase and specific forms of cytochrome P-450. nih.gov This interaction can lead to an increased rate of hydroxylation of certain substrates, suggesting that betamethasone can modulate the activity of these metabolic enzymes. nih.gov

Glucocorticoids, including betamethasone, are known to be metabolized by the CYP3A family of enzymes. nih.gov Specifically, CYP3A4 and CYP3A5 are implicated in the metabolism of these steroids. nih.govresearchgate.net Studies in human fetal liver cells have demonstrated that betamethasone can induce the expression of CYP3A4 and CYP3A7. researchgate.net This induction can potentially alter the metabolism of both betamethasone itself and other co-administered drugs that are substrates for these enzymes.

Excretion Pathways and Clearance Mechanisms in Preclinical in vivo Studies

The elimination of betamethasone and its metabolites from the body occurs through various excretion pathways, with renal excretion being a primary route.

In sheep, the terminal elimination half-life of betamethasone was found to be 4 hours for a phosphate formulation and extended to 14 hours for a combination of phosphate and acetate esters. rjpbr.com This prolonged half-life with the combination formulation is attributed to the slower absorption of the acetate component.

A study in exercising horses following intra-articular administration reported a plasma elimination half-life of 7.48 ± 0.39 hours. researchgate.net In this study, betamethasone was detectable in plasma for up to 96 hours and in urine for up to 7 days. researchgate.net Another study in horses found that urine concentrations of betamethasone were greater than in plasma. nih.gov

In camels, the terminal elimination half-life of betamethasone was determined to be 7.17 hours (range: 6.93-7.58 hours). nih.gov The clearance of betamethasone disodium phosphate and betamethasone in rabbits was found to be 3.96 ± 0.45 mL/min/kg and 3.50 ± 1.18 mL/min/kg, respectively. mdpi.com

Interactive Data Table: Elimination Parameters of Betamethasone in Various Animal Models

| Animal Model | Route of Administration | Formulation | Elimination Half-life (h) | Clearance |

| Sheep | Intramuscular | Phosphate | 4 | Not specified |

| Sheep | Intramuscular | Phosphate/Acetate | 14 | Not specified |

| Horse | Intra-articular | Sodium Phosphate/Acetate | 7.48 ± 0.39 | Not specified |

| Camel | Intramuscular | Dipropionate/Sodium Phosphate | 7.17 (6.93-7.58) | Not specified |

| Rabbit | Intravenous | Disodium Phosphate | 13.69 ± 2.70 min (BDP) / 228.58 ± 72.9 min (BTM) | 3.96 ± 0.45 mL/min/kg (BDP) / 3.50 ± 1.18 mL/min/kg (BTM) |

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation for Preclinical Research

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion of drugs in the body, thereby aiding in preclinical to clinical translation.

While dedicated PBPK models for betamethasone in preclinical animal models are not extensively described in the available literature, PBPK models for other corticosteroids, such as prednisolone, have been developed in rats. nih.gov These models incorporate detailed physiological parameters of the animal, such as organ volumes and blood flow rates, along with drug-specific information to predict its disposition in various tissues. nih.gov

PBPK models for betamethasone have been developed and validated in the context of pregnancy in humans. nih.govnih.gov These models have been used to predict maternal and fetal exposure to the drug. nih.govnih.gov Although these models are not directly applicable to preclinical animal studies, the methodologies and principles employed in their development can inform the construction of similar models for veterinary species. The development of preclinical PBPK models for betamethasone would be a valuable asset for optimizing dosing regimens and understanding its disposition in different animal species.

Advanced Analytical and Bioanalytical Methodologies for Celestone R Research

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Quantification in Biological Matrices

Chromatography coupled with mass spectrometry provides the high sensitivity and specificity required for quantifying betamethasone (B1666872) and its esters in complex biological matrices such as plasma, blood, and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for bioanalytical studies of betamethasone. Several validated LC-MS/MS methods have been developed to determine betamethasone, betamethasone acetate (B1210297) (BA), and betamethasone sodium phosphate (B84403) (BP) in human plasma. nih.gov These methods often use electrospray ionization (ESI) in the positive mode for detection. nih.gov Sample preparation typically involves liquid-liquid extraction or solid-phase extraction to isolate the analytes from plasma components. nih.govnih.gov The methods demonstrate excellent linearity and sensitivity, with lower limits of quantitation (LLOQ) reported as low as 0.5 ng/mL for betamethasone. nih.govnih.gov

One method utilized a C8 column with ESI+ detection, achieving a linear range of 0.50-50.00 ng/mL for betamethasone and 1.0-20.0 ng/mL for its acetate ester. nih.govresearchgate.net Another study reported an LLOQ of 0.5 ng/mL for betamethasone in human plasma with a calibration range of 0.5-80.0 ng/mL, demonstrating high precision and accuracy. nih.gov These sensitive methods are successfully applied in pharmacokinetic studies. nih.govresearchgate.net

| Analyte(s) | Matrix | Extraction Method | Chromatographic Column | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|---|---|

| Betamethasone (BET), Betamethasone Acetate (BA) | Human Plasma | Liquid-Liquid Extraction | C8 | BET: 0.50-50.00, BA: 1.0-20.0 | BET: 0.50, BA: 1.00 | nih.govresearchgate.net |

| Betamethasone | Human Plasma | Liquid-Liquid Extraction | Zorbax Eclipse XDB RP-18e | 0.5-50.0 | 0.5 | akjournals.com |

| Betamethasone | Human Plasma | Liquid-Liquid Extraction | Venusil XBP C8 | 0.5-80.0 | 0.5 | nih.gov |

| Betamethasone | Human Plasma | Liquid-Liquid Extraction | Not Specified | 2-250 | 2 | scielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for glucocorticoid analysis due to their polarity and boiling points, GC-MS can be employed, particularly with derivatization. mdpi.comresearchgate.net Derivatization is necessary to create volatile and thermally stable compounds suitable for GC analysis. nih.govtandfonline.com This technique can provide high-resolution separation of steroids with similar structures and is a powerful tool for profiling and identifying metabolites, especially when combined with high-resolution mass spectrometry like Orbitrap. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Celestone-R and its Metabolites

Definitive structural characterization of betamethasone, its esters, and any related substances or metabolites relies on powerful techniques like NMR and X-ray crystallography.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy (both 1D and 2D experiments) is indispensable for elucidating the precise chemical structure of betamethasone and its derivatives. researchgate.net Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netchemicalbook.comchemicalbook.com In degradation studies, NMR, in combination with LC-MS, has been used to characterize the structure of stress-induced degradants of betamethasone sodium phosphate, such as the diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.govsemanticscholar.orgresearchgate.net

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure and stereochemistry of a crystalline compound. The crystal structure of a betamethasone isomer has been confirmed by X-ray crystallographic analysis, which helped to definitively assign its stereochemistry. researchgate.net This method is considered the gold standard for solid-state structural determination.

Spectroscopic Techniques (UV-Vis, IR, Fluorescence) in Purity and Stability Research

Spectroscopic methods are fundamental tools for assessing the purity, stability, and identity of pharmaceutical compounds.

UV-Vis Spectroscopy : This technique is commonly used for the quantitative analysis of betamethasone esters in various formulations and for dissolution studies. Detection is typically performed at the compound's maximum absorbance wavelength (λmax), which for betamethasone dipropionate is around 240 nm. nih.govnih.gov It forms the basis of many HPLC detection methods used in stability and purity assays.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the betamethasone molecule and its esters. It is a valuable tool for confirming the identity of the API and for studying its solid-state properties. Changes in the IR spectrum can indicate polymorphic transformations or degradation.

Fluorescence Spectroscopy : While not as commonly used as UV-Vis or IR for betamethasone, fluorescence can be employed in specific analytical methods. For instance, a sensitive enzyme immunoassay for plasma betamethasone was developed using a fluorescence substrate, 4-methylumbelliferyl-beta-D-galactoside, enabling very low detection limits. nih.gov

Immunoassays and Receptor-Based Assays for Ligand-Binding Studies

Immunoassays and receptor-based assays are valuable for detecting the presence of glucocorticoids and studying their interaction with their biological targets.

Immunoassays : Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for the rapid and sensitive screening of synthetic corticosteroids, including betamethasone, in biological fluids like urine. nih.gov These assays utilize antibodies that recognize and bind to the glucocorticoid structure. A generic ELISA test demonstrated the ability to detect betamethasone at a sensitivity of 12.5 ng/ml directly in diluted urine samples. nih.gov Another highly sensitive enzyme immunoassay for plasma betamethasone achieved a minimal detectable level of 0.15 ng/ml. nih.gov

Receptor-Based Assays : Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR). Receptor-based assays are crucial for characterizing the biological activity of compounds like betamethasone. These assays can measure the binding affinity of the drug to the GR and quantify its ability to activate the receptor and trigger downstream transcriptional events. nih.govnih.gov Such assays are fundamental in drug discovery and for understanding the mechanism of action.

In Vitro Dissolution and Permeation Methodologies for Research Formulations

For suspension formulations like this compound, in vitro dissolution and permeation studies are critical for ensuring product quality and predicting in vivo performance.

In Vitro Dissolution : The dissolution rate of the sparingly soluble betamethasone acetate component is a critical quality attribute. Validated dissolution methods have been developed using USP apparatus such as the paddle apparatus (Apparatus 2). nih.govnih.gov Studies have shown that parameters like particle size distribution, stirring speed (e.g., 50 rpm), and the composition of the dissolution medium (e.g., pH 7.4 phosphate buffer with a surfactant like sodium lauryl sulfate) are critical for achieving discriminatory power between different formulations. nih.govnih.govresearchgate.net Another approach used a flow-through cell (USP Apparatus 4) to assess the release of both betamethasone acetate and betamethasone sodium phosphate. ijpsr.com

In Vitro Permeation : Permeation studies, often using cell-based models like Caco-2 cells or skin models such as Franz diffusion cells, are used to investigate the absorption characteristics of betamethasone. These methodologies help in understanding how the drug permeates biological membranes and are essential in the development of topical or transdermal formulations.

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating methods are crucial for ensuring that a drug product maintains its identity, strength, quality, and purity throughout its shelf life. These methods must be able to separate the intact drug from any degradation products that may form under various stress conditions.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability-indicating assays for betamethasone. nih.govnih.gov Researchers develop and validate methods, often using a C18 column with UV detection, that can resolve betamethasone and its esters from potential impurities and degradation products. nih.govnih.govsemanticscholar.org

Forced degradation studies are a key part of this process. scirp.org The drug substance is subjected to stress conditions such as heat, acid, base, oxidation, and light to generate potential degradants. nih.govsemanticscholar.org For example, when betamethasone sodium phosphate was stressed by heat in a solid state, it degraded into four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid. nih.govresearchgate.net The analytical method is then validated to prove it can effectively separate and quantify these degradants from the parent compound, confirming its stability-indicating capability. nih.govnih.gov

| Parameter | Condition / Result | Reference |

|---|---|---|

| Column | Altima C18 (250x4.6 mm, 5 µm) | nih.govnih.gov |

| Detection Wavelength | 240 nm | nih.govnih.gov |

| Forced Degradation Conditions | Acid, base, oxidation, heat, light | nih.govnih.gov |

| Validation | Validated as per ICH guidelines for specificity, linearity, accuracy, and precision. | nih.govnih.gov |

| Outcome | The method successfully separated the drug from its related substances and degradation products. | nih.govnih.gov |

Application of High-Throughput Screening (HTS) in Compound Characterization

High-Throughput Screening (HTS) is a powerful tool used in drug discovery and characterization to rapidly test thousands of compounds for a specific biological activity. In the context of glucocorticoid research, HTS assays are primarily used to identify new modulators of the glucocorticoid receptor (GR). oup.comresearchgate.net

Cell-based HTS assays have been developed to screen large libraries of compounds for their ability to either activate or inhibit GR-mediated gene transcription. nih.govresearchgate.net These screens can identify compounds that modulate the receptor's activity, potentially leading to new therapies with improved selectivity and fewer side effects. oup.com While HTS is more commonly associated with the discovery of new chemical entities, the principles can be applied to characterize existing compounds like betamethasone by screening them against a wide panel of receptors or cellular pathways to understand their broader pharmacological profile and potential off-target effects. mit.edu

Formulation Science and Advanced Delivery Systems for Research Applications

Nanoparticle and Liposomal Encapsulation for Targeted Delivery in in vitro and Animal Models

In preclinical research, nanoparticle and liposomal formulations of betamethasone (B1666872) are engineered to achieve targeted delivery and controlled release, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Betamethasone sodium phosphate (B84403) has been successfully encapsulated in chitosan-alginate nanoparticles using the ionotropic gelation method. nih.govnih.gov These nanoparticles exhibit a mean particle size ranging from 16.8 to 692 nm and a positive zeta potential, which is advantageous for mucoadhesion in topical applications. nih.govnih.gov The encapsulation efficiency can reach up to 64%, with the formulation demonstrating a biphasic release pattern: an initial burst release followed by a sustained release over 24 to 72 hours. nih.govnih.gov In vivo studies in animal models have shown a prolonged release profile, with 59.5% to 84% of the drug being released over 12 hours. nih.govnih.gov

Similarly, betamethasone-21-acetate has been incorporated into poly-ε-caprolactone nanoparticles. nih.gov These nanoparticles, with a mean size of approximately 300 nm and a negative surface charge, have demonstrated an encapsulation efficiency of 90%. nih.gov Research has shown that this encapsulation reduces drug degradation and allows for a controlled release over a period of one month. nih.gov In vitro studies on human keratinocytes and other cell models indicated a greater inhibitory effect of the drug-loaded nanoparticles compared to the free drug. nih.gov Preliminary animal studies have confirmed the systemic absorption of betamethasone-21-acetate from a topical gel containing these nanoparticles. nih.gov

Liposomal formulations have also been explored to enhance the delivery of betamethasone. Betamethasone dipropionate encapsulated in flexible liposomes with a particle size of around 70 nm has shown high encapsulation efficiency (>98%) and sustained drug release. medchemexpress.com These liposomal formulations have demonstrated significantly increased skin permeation and retention in in vitro models compared to the free drug. medchemexpress.com Another study developed liposome-in-hydrogel formulations of betamethasone with a particle size of approximately 155 nm and an entrapment efficiency of over 80%. nih.gov

| Betamethasone Ester | Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Key Research Finding | Reference |

|---|---|---|---|---|---|

| Betamethasone Sodium Phosphate | Chitosan-Alginate Nanoparticles | 16.8 - 692 | Up to 64 | Biphasic release with sustained delivery over 24-72 hours in vitro. | nih.govnih.gov |

| Betamethasone-21-Acetate | Poly-ε-caprolactone Nanoparticles | ~300 | 90 | Controlled release over one month and reduced drug degradation. | nih.gov |

| Betamethasone Dipropionate | Flexible Liposomes | ~70 | >98 | Increased skin permeation and retention compared to free drug. | medchemexpress.com |

| Betamethasone | Liposome-in-hydrogel | ~155 | >80 | Demonstrated good physical stability and drug content for topical application. | nih.gov |

Polymeric Drug Delivery Systems for Controlled Release in Research Contexts

Polymeric systems are instrumental in designing formulations with precise control over the release kinetics of betamethasone, a critical factor in mechanistic studies. Various biodegradable and biocompatible polymers have been investigated for this purpose.

Hydrogels composed of natural polymers like chitosan (B1678972) and alginate have been used to embed betamethasone-loaded solid lipid nanoparticles, providing a sustained release over 24 hours. medchemexpress.com In one study, tyramine-modified gellan gum/silk fibroin hydrogels were developed for the injectable, controlled release of betamethasone. nih.gov These hydrogels exhibited resistance to enzymatic degradation and a sustained release profile, suggesting their potential for long-term anti-inflammatory action in animal models of chronic inflammation. nih.gov

Poly(D,L-lactic-co-glycolic acid) (PLGA) and poly(D,L-lactic acid) (PLA) are other widely researched polymers for creating nanoparticles that encapsulate betamethasone phosphate. researchgate.net By blending these homopolymers with their polyethylene (B3416737) glycol (PEG) block copolymers (PEG-PLA/PLGA), researchers can engineer "stealth" nanoparticles with varying drug release profiles and reduced uptake by macrophages. researchgate.net The in vitro release of betamethasone phosphate was found to be faster from smaller nanoparticles and those made with PLGA rather than PLA. researchgate.net

| Polymer System | Betamethasone Form | Key Controlled Release Finding | Reference |

|---|---|---|---|

| Chitosan, Alginate, Carbomer Hydrogels | Betamethasone Dipropionate (in SLNs) | Prolonged release up to 24 hours. | medchemexpress.com |

| Tyramine-modified Gellan Gum/Silk Fibroin Hydrogels | Betamethasone | Sustained, controlled release profile with resistance to enzymatic degradation. | nih.gov |

| PLA/PLGA and PEG-PLA/PLGA blends | Betamethasone Disodium (B8443419) 21-Phosphate | Release profiles can be tuned by altering polymer composition and nanoparticle size. | researchgate.net |

Topical and Localized Delivery Approaches for Mechanistic Studies in Preclinical Models

For mechanistic studies in preclinical models of skin inflammation or other localized conditions, topical and localized delivery systems are paramount. These formulations aim to maximize drug concentration at the target site while minimizing systemic exposure.

Nanostructured lipid carriers (NLCs) have been developed for the topical delivery of betamethasone valerate (B167501). nih.gov When incorporated into a gel, these NLC-based formulations exhibited a 2.59-fold higher enhancement ratio in ex vivo permeation studies compared to a plain gel. nih.gov Preclinical studies in animal models of inflammation demonstrated a significant and extended anti-inflammatory effect. nih.gov

Liposomal formulations of betamethasone dipropionate have also been shown to improve its efficacy in atopic eczema models. researchgate.net In a preclinical study, a liposomal preparation tended to reduce erythema and scaling more effectively than a conventional gel. researchgate.net Furthermore, flexible liposomes co-loaded with betamethasone and all-trans retinoic acid have been investigated in a psoriatic animal model, demonstrating successful delivery and therapeutic effect. medchemexpress.com

The development of hyaluronic acid-coated chitosan nanoparticles for betamethasone valerate delivery has shown promise for dermal targeting. nih.gov While the permeation of the drug was higher with uncoated nanoparticles, the amount of drug retained in the epidermis and dermis was significantly greater with the hyaluronic acid-coated nanoparticles, indicating enhanced targeting to these skin layers. nih.gov

Physicochemical Stability of Research Formulations under Varied Conditions

The stability of research formulations is a critical parameter that can influence the reproducibility and interpretation of experimental results. Several studies have investigated the physicochemical stability of betamethasone formulations under various conditions.

A study on a parenteral formulation containing betamethasone sodium phosphate and betamethasone acetate (B1210297) found that the mixture was chemically, microbiologically, and physically stable for up to 4 months at ambient temperature in sealed polypropylene (B1209903) vials. nih.gov Under accelerated stability testing at 45°C, betamethasone acetate showed some degradation, while betamethasone phosphate remained stable. nih.gov Light exposure did not appear to affect the stability of the mixture. nih.gov

The stability of betamethasone dipropionate in a nanoemulsion formulation was evaluated as per ICH guidelines for a period of 3 months. The study found that the droplet size, viscosity, and refractive index of the nanoemulsion did not change significantly, indicating good physical stability. The chemical stability was also confirmed, with a slower degradation of the drug in the nanoemulsion, leading to a projected shelf-life of 2.66 years at room temperature.

The pH of the formulation is a critical factor influencing the stability of some betamethasone esters. For betamethasone valerate, isomerization to the less active 21-valerate ester is a known degradation pathway. researchgate.net The rate of this isomerization is significantly influenced by the pH of the formulation, with greater stability observed in acidic conditions (pH 2.2-4.2). researchgate.net

| Betamethasone Ester(s) | Formulation | Storage Condition | Stability Finding | Reference |

|---|---|---|---|---|

| Betamethasone Sodium Phosphate & Betamethasone Acetate | Parenteral Solution | Ambient Temperature | Stable for up to 4 months. | nih.gov |

| Betamethasone Sodium Phosphate & Betamethasone Acetate | Parenteral Solution | 45°C | Betamethasone acetate shows some degradation, while betamethasone phosphate remains stable. | nih.gov |

| Betamethasone Dipropionate | Nanoemulsion | ICH Guidelines (3 months) | Physically and chemically stable with a projected shelf-life of 2.66 years at room temperature. | |

| Betamethasone Valerate | Aqueous Solution & Cream | Varying pH | Optimal stability at approximately pH 3.2; isomerization increases significantly above pH 4.2. | researchgate.net |

Formulation Impact on Cellular Uptake and Receptor Availability in vitro

The formulation of betamethasone can significantly impact its interaction with cells, including its uptake and the subsequent availability to bind to and activate glucocorticoid receptors.

Research on polymeric nanoparticles encapsulating betamethasone phosphate has shown that the cellular uptake by macrophage-like cells is influenced by the nanoparticle composition. researchgate.net Specifically, nanoparticles with a higher content of polyethylene glycol (PEG) exhibited decreased uptake, a desirable characteristic for prolonging circulation time in in vivo models. researchgate.net Furthermore, nanoparticles made from PEG-PLGA block copolymers were taken up more readily by cells after serum incubation compared to those made from PEG-PLA block copolymers. researchgate.net

While direct studies on the impact of nanoparticle encapsulation of Celestone-R on glucocorticoid receptor binding are limited, research on different betamethasone esters provides insight into receptor interactions. A study on the transactivation function of the glucocorticoid receptor found that while betamethasone and its esters had full transrepression activity, esterified betamethasone showed only partial transactivation agonistic activity in cells with rat glucocorticoid receptors, in contrast to full activity with human receptors. nih.gov This suggests that the specific form of betamethasone available to the cell can influence the downstream signaling pathway. There were no significant differences in the binding affinity of these betamethasone forms to human and rat glucocorticoid receptors, indicating that the difference in transactivation is not due to receptor binding itself. nih.gov

The binding affinity of various steroids to the glucocorticoid receptor has been shown to be influenced by their chemical structure. For instance, the addition of a 21-acetate group to betamethasone decreases its affinity for the receptor, while elongation of the ester chain to valerate at the C-17 position increases binding affinity. This highlights how the chemical form of betamethasone, which can be influenced by the release from a delivery system, can affect its interaction with its molecular target.

Investigational Applications of Celestone R in Preclinical Disease Models

Role in Elucidating Inflammatory Pathways in Rodent and Large Animal Models

Betamethasone (B1666872) has been instrumental in dissecting the molecular cascades of inflammation in various preclinical models. In rodent models of carrageenan-induced arthritis, betamethasone has been shown to significantly reduce paw edema and inflammatory markers. nih.gov Its mechanism in these models involves the suppression of key pro-inflammatory mediators. Further elucidating its vascular effects, studies in adult baboons have demonstrated that betamethasone can downregulate the expression of endothelial nitric oxide synthase (eNOS) in femoral arterial endothelial cells. nih.gov This effect, mediated through the glucocorticoid receptor, suggests a direct influence of betamethasone on vascular tone and endothelial function, which are critical components of the inflammatory response. nih.gov

The anti-inflammatory properties of betamethasone are also being explored for enhanced topical delivery. In a porcine ear model, the co-formulation of betamethasone dipropionate with fish oil was found to enhance its anti-inflammatory activity, attributed to both increased skin penetration and the intrinsic anti-inflammatory effects of fish oil. nih.gov

Modulation of Immune Cell Function in Ex Vivo Organ Culture Systems

Ex vivo organ culture systems provide a valuable platform for studying the effects of betamethasone on intact tissue architecture, bridging the gap between in vitro cell culture and in vivo animal models. A notable example is the use of a porcine ear skin model to investigate the anti-inflammatory properties of betamethasone dipropionate. In this system, topically applied betamethasone was shown to reduce the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, within the epidermis. nih.govnih.gov This model allows for the direct assessment of the drug's local effects on skin inflammation pathways. nih.gov

Furthermore, studies on maternal cellular immunity have utilized in vitro techniques that approximate ex vivo conditions to assess the impact of betamethasone. These investigations revealed that betamethasone can cause a transient and incomplete suppression of the proliferative response of T-cells to mitogens. nih.gov Concurrently, it was observed that maternal monocytes from betamethasone recipients exhibited increased phagocytic activity while maintaining normal bactericidal effects against Listeria monocytogenes. nih.gov These findings suggest a nuanced modulation of immune cell function by betamethasone, where it can suppress certain aspects of adaptive immunity while potentially enhancing specific functions of innate immune cells.

Studies on Gene Regulation and Cellular Response in Genetically Modified Animal Models

While much of the research on betamethasone's effects on gene regulation has been conducted in standard animal models, its application in genetically modified models is an emerging area of investigation. In a collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis, the therapeutic effects of betamethasone were compared with those of mesenchymal stem cells (MSCs). nih.gov The study found that while both treatments showed improvement over the diseased group, MSCs were superior in modulating the expression of various cytokines, as evidenced by histopathological, paw edema, and PCR results. nih.gov

Although this CIA model is induced rather than genetically modified, it provides a framework for future studies in transgenic or knockout mouse models of arthritis. embopress.org Such models, which may have specific genes related to inflammatory pathways either overexpressed or silenced, would allow for a more precise dissection of betamethasone's mechanism of action on gene regulation in the context of a specific genetic predisposition to inflammatory disease.

Use in Understanding Cellular Stress Responses and Apoptosis in Disease Pathogenesis Models

Betamethasone is being utilized in preclinical models to understand its role in cellular stress and apoptosis, processes that are fundamental to the pathogenesis of numerous diseases. Studies in pregnant Wistar rats have shown that prenatal administration of betamethasone can lead to a significant increase in neuronal apoptosis in the CA1 and dentate gyrus regions of the hippocampus in newborns. nih.gov This suggests that while beneficial for fetal lung maturation, betamethasone may have off-target effects on neuronal development, highlighting the importance of understanding its impact on cellular survival pathways in different tissues.

In a comparative study using a chicken embryo model to isolate the effects of glucocorticoids on the developing cardiovascular system, betamethasone was found to reduce cardiomyocyte number, in contrast to dexamethasone (B1670325) which triggered cardiomyocyte hypertrophy. nih.gov The study linked the effects of betamethasone to impaired glucocorticoid receptor (GR) downregulation, p53 activation, and CDK2 repression, leading to cardiomyocyte senescence and greater cardiac dysfunction. nih.gov Furthermore, in cultured neuroblastoma cells, both betamethasone and dexamethasone were shown to increase markers of endoplasmic reticulum (ER) stress, such as ATF6 and CHOP. unina.it These findings underscore the utility of betamethasone in preclinical models to investigate the intricate relationship between glucocorticoid therapy, cellular stress, and apoptosis in various pathological contexts.

Comparative Pharmacological Studies with Other Glucocorticoids in Specific Cellular Pathways

Comparative studies are crucial for delineating the unique pharmacological profiles of different glucocorticoids. Betamethasone has been compared with dexamethasone, a stereoisomer, in several preclinical models, revealing distinct effects on cellular pathways. In the chicken embryo model of cardiovascular development, betamethasone was found to decrease cardiomyocyte number, whereas dexamethasone induced cardiomyocyte hypertrophy. nih.gov This suggests that despite their structural similarity, these two glucocorticoids can have opposing effects on cell proliferation and survival in cardiac tissue. nih.gov

In studies on human lung cells, betamethasone and dexamethasone were compared for their dose-dependent effects on surfactant protein A (SP-A) mRNA expression. researchgate.net Such studies are critical for understanding the differential effects of these corticosteroids when used to promote fetal lung maturation. Furthermore, in neuroblastoma cells, while both betamethasone and dexamethasone induced markers of ER stress, dexamethasone was uniquely associated with higher levels of GRP78, indicating a differential impact on the unfolded protein response. unina.it From a receptor affinity perspective, betamethasone has a higher affinity for the glucocorticoid receptor compared to dexamethasone. ekb.eg These comparative pharmacological studies are essential for understanding the nuanced differences in the mechanisms of action between closely related glucocorticoids and for informing the selection of the most appropriate agent for a given therapeutic indication.

Integration into Multi-Omics Research (Genomics, Proteomics, Metabolomics) to Map Cellular Effects

The integration of multi-omics approaches, including genomics, proteomics, and metabolomics, represents a powerful strategy to obtain a holistic understanding of the cellular effects of drugs like betamethasone. While specific multi-omics studies focusing exclusively on betamethasone are still emerging, the framework for such research is well-established. The goal of these studies is to move beyond the analysis of single molecules or pathways and to construct a comprehensive map of the cellular perturbations induced by the drug.

For instance, a multi-omics approach to studying betamethasone's effects could involve:

Genomics: Identifying the full spectrum of genes whose expression is altered by betamethasone treatment.

Proteomics: Quantifying changes in the abundance and post-translational modifications of proteins in response to the drug.

Metabolomics: Profiling the alterations in small molecule metabolites, which represent the downstream output of cellular processes.

By integrating these datasets, researchers can build comprehensive models of betamethasone's mechanism of action, identify novel biomarkers of drug response, and potentially uncover new therapeutic applications. This systems-level approach is anticipated to provide unprecedented insights into the complex biological effects of betamethasone.

| Parameter | Finding | Animal/Cell Model | Reference(s) |

| Inflammatory Pathways | Reduction of paw edema | Carrageenan-induced arthritis in mice | nih.gov |

| Downregulation of eNOS expression | Adult baboon femoral arterial endothelial cells | nih.gov | |

| Immune Cell Function | Reduction of COX-2 and PGE2 expression | Ex vivo porcine ear skin | nih.govnih.gov |

| Transient suppression of T-cell proliferation | In vitro (maternal cells) | nih.gov | |

| Increased monocyte phagocytic activity | In vitro (maternal cells) | nih.gov | |

| Gene Regulation | Modulation of cytokine expression | Collagen-induced arthritis in mice | nih.gov |

| Cellular Stress & Apoptosis | Increased neuronal apoptosis | Newborn Wistar rats | nih.gov |

| Reduced cardiomyocyte number | Chicken embryo | nih.gov | |

| Increased ER stress markers (ATF6, CHOP) | Neuroblastoma cells | unina.it | |

| Comparative Pharmacology | Decreased cardiomyocyte number (vs. dexamethasone-induced hypertrophy) | Chicken embryo | nih.gov |

| Differential effects on SP-A mRNA (vs. dexamethasone) | Human lung cells | researchgate.net | |

| Higher affinity for glucocorticoid receptor (vs. dexamethasone) | N/A | ekb.eg |

Advanced Research Topics and Future Directions for Celestone R

Epigenetic Modulation by Celestone-R and Its Analogs

Betamethasone (B1666872), as a potent glucocorticoid, is known to influence gene expression through epigenetic mechanisms, including DNA methylation and histone modifications plos.orgmcmaster.caucv.venih.govnih.govresearchgate.netresearchgate.netnih.gov. Research is investigating how betamethasone and its analogs interact with epigenetic machinery. Studies have shown that prenatal exposure to betamethasone can lead to lasting changes in placental DNA methylation, affecting genes involved in inflammation and placental dysfunction nih.govresearchgate.netd-nb.infooulu.firesearchgate.net. Furthermore, glucocorticoid receptor (GR) signaling is intrinsically linked to epigenetic regulation, with GRs capable of influencing DNA methylation and histone modifications through interactions with enzymes like DNMTs and TET family proteins nih.gov. Investigating these epigenetic effects is crucial for understanding the long-term consequences of betamethasone exposure and for developing new therapeutic strategies that target epigenetic pathways for improved efficacy and reduced side effects.

High-Throughput Screening for Novel this compound Interactions and Targets

High-throughput screening (HTS) plays a vital role in identifying new interactions and targets for compounds like betamethasone. While direct HTS studies specifically on "this compound" are not extensively detailed in the provided search results, research into corticosteroids generally aims to discover novel therapeutic applications or mechanisms. For instance, in the context of corticosteroid resistance in asthma, bioinformatics approaches, including microarray data analysis and pathway profiling, are used to identify novel hub genes and potential drug targets frontiersin.org. The development of novel assays monitoring glucocorticoid receptor (GR) protein activity, such as GR Ser211 phosphorylation, has shown high predictive power for ligand activity on endogenous gene targets, potentially boosting the discovery of new GR ligands with improved therapeutic benefits nih.gov. Such advanced screening methodologies are critical for uncovering previously unknown biological interactions and targets for betamethasone and its analogs.

Application of Artificial Intelligence and Machine Learning in this compound Research

Development of Novel Research Probes and Imaging Agents Based on this compound Structure

The development of specialized probes and imaging agents is essential for visualizing molecular interactions and tracking drug distribution in preclinical research. While specific research probes derived from the this compound structure are not explicitly detailed, the broader field of steroid research has seen advancements in radiolabeling for imaging purposes. For instance, betamethasone nanoparticles (NPs) have been created and radiolabeled with technetium-99m (99mTc), demonstrating potential for detecting inflammation or infection foci in vivo researchgate.net. The development of such radiolabeled nanocarriers allows for non-invasive imaging of drug distribution and target engagement in preclinical models, providing valuable insights into the pharmacokinetics and pharmacodynamics of betamethasone and its derivatives.

Sustainability and Green Chemistry in this compound Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthesis routes for active pharmaceutical ingredients (APIs). Research into steroid synthesis, including corticosteroids like betamethasone, is actively exploring these approaches. Studies highlight the use of heterogeneous catalysis, microwave technologies, and ionic liquids as greener alternatives in steroid synthesis researchgate.net. Specific research has focused on developing greener routes for fluorodecarboxylation of steroids, a process relevant to the synthesis of potent corticosteroids like fluticasone (B1203827) propionate (B1217596) americanpharmaceuticalreview.com. Furthermore, chemo-enzymatic strategies and flow technology are being investigated for the sustainable synthesis of steroid intermediates, aiming to reduce synthetic steps, enhance efficiency, and minimize waste uva.nl. These advancements in green chemistry are crucial for the efficient and environmentally responsible production of betamethasone and its analogs.

Unexplored Biological Targets and Off-Target Effects in Preclinical Systems

Understanding the full spectrum of biological targets and potential off-target effects of betamethasone is crucial for optimizing its therapeutic use and mitigating adverse outcomes. Preclinical studies are investigating these aspects. For example, research into antenatal corticosteroid therapy (ANS) has raised concerns about potential off-target effects on fetal development beyond lung maturation, given corticosteroids' broad impact on gene regulation cambridge.org. Studies have also examined the effects of betamethasone on the immune system, noting impacts on thymocyte development and potential long-term consequences for the immune system nih.govfrontiersin.orgresearchgate.net. Furthermore, research into corticosteroid resistance in asthma has identified novel biomarkers and targets, such as phosphorylated MSK1 and TAK-1, which correlate with resistance and may represent avenues for developing alternative therapeutics nationaljewish.org. Investigating these unexplored targets and off-target effects is vital for a comprehensive understanding of betamethasone's biological actions.

Q & A

Advanced Research Question

- Mixed-effects models to handle repeated measures and missing data .

- Time-to-event analysis (e.g., Cox proportional hazards) for assessing latency in adverse reactions .

- Machine learning (e.g., random forests) to identify nonlinear interactions between dose, duration, and outcomes .

Data Requirement: Ensure high-resolution temporal data and rigorous missing-data imputation protocols .

How should researchers formulate hypotheses to investigate this compound’s mechanism of action in novel therapeutic contexts (e.g., autoimmune disorders)?

Basic Research Question

- Start with systematic literature reviews to identify gaps (e.g., understudied signaling pathways) .

- Develop testable hypotheses using the PICO framework: Population, Intervention, Comparator, Outcome .

- Example: “In murine models of rheumatoid arthritis (P), does this compound (I) reduce IL-6 levels (O) compared to dexamethasone (C)?”

- Prioritize mechanistic studies (e.g., knock-out models, RNA sequencing) over correlative analyses .

What ethical and methodological challenges arise when designing clinical trials for this compound in pediatric populations?

Advanced Research Question

- Ethical Hurdles:

- Methodological Adjustments:

How can researchers optimize in silico models to predict this compound’s interactions with off-target receptors?

Advanced Research Question

- Molecular docking simulations to identify potential binding sites .

- Quantitative structure-activity relationship (QSAR) models to prioritize high-risk off-targets .

- Validate predictions via high-throughput screening (e.g., kinase inhibition assays) .

Data Integration Tip: Cross-reference with databases like ChEMBL or PubChem to refine model parameters .

What strategies mitigate bias in retrospective analyses of this compound’s real-world efficacy?

Basic Research Question

- Propensity score matching to balance confounders (e.g., comorbidities, concurrent medications) .

- Sensitivity analyses to test robustness against unmeasured variables .

- Adhere to STROBE guidelines for transparent reporting .

How should interdisciplinary teams collaborate to assess this compound’s role in combination therapies?

Advanced Research Question

What criteria determine the validity of biomarkers used to monitor this compound’s therapeutic response?

Basic Research Question

- Analytical Validity: Precision, sensitivity, and specificity of assays (e.g., ELISA for cytokine levels) .

- Clinical Utility: Correlation between biomarker modulation and patient outcomes (e.g., CRP levels vs. symptom relief) .

- Regulatory Alignment: Compliance with FDA Biomarker Qualification Program standards .

How can Bayesian approaches enhance adaptive trial designs for this compound in rare diseases?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.